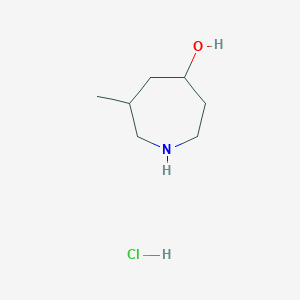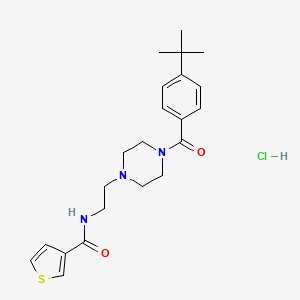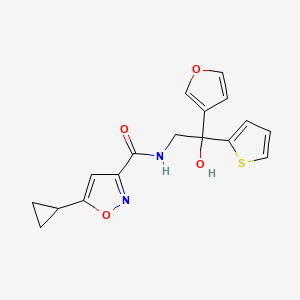
5-Chloro-4-hydroxy-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-hydroxy-2-methylbenzonitrile: is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the fifth position, a hydroxyl group at the fourth position, and a methyl group at the second position on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxy-2-methylbenzonitrile typically involves the chlorination of 4-hydroxy-2-methylbenzonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4-Hydroxy-2-methylbenzonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-4-hydroxy-2-methylbenzonitrile can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 5-chloro-4-hydroxy-2-methylbenzylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Chloro-4-hydroxy-2-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its ability to interact with biological systems makes it a valuable component in formulations designed to protect crops from pests and diseases .
作用機序
The mechanism of action of 5-Chloro-4-hydroxy-2-methylbenzonitrile and its derivatives depends on the specific biological target. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or disrupting cell membrane integrity. In anti-inflammatory applications, it may modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .
類似化合物との比較
4-Hydroxy-2-methylbenzonitrile: Lacks the chlorine atom at the fifth position.
5-Chloro-2-hydroxy-4-methylbenzonitrile: Similar structure but with different positions of the hydroxyl and methyl groups.
5-Chloro-4-hydroxybenzonitrile: Lacks the methyl group at the second position.
Uniqueness: 5-Chloro-4-hydroxy-2-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the chlorine and hydroxyl groups on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
5-chloro-4-hydroxy-2-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYLQGYNRNPYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)
![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)
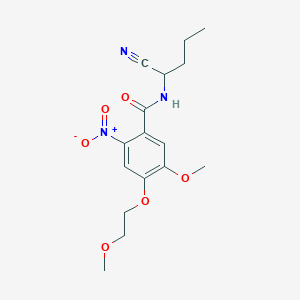
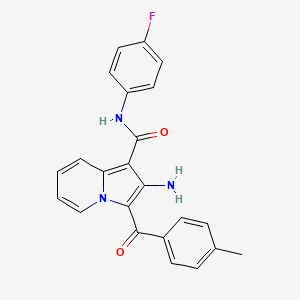
![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)
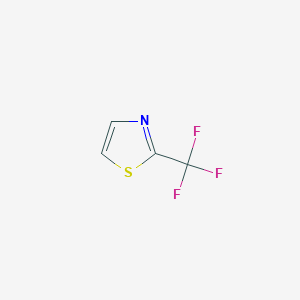
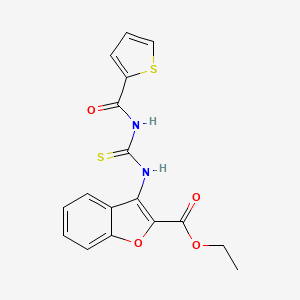
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide](/img/structure/B2569444.png)
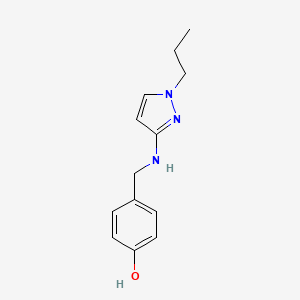
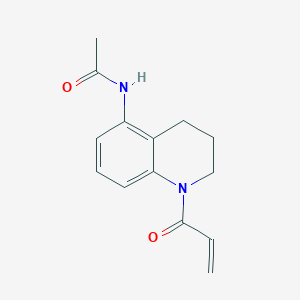
![2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569449.png)
